10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one
CAS No.: 40133-76-4
Cat. No.: VC7640837
Molecular Formula: C13H13NO
Molecular Weight: 199.253
* For research use only. Not for human or veterinary use.
![10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one - 40133-76-4](/images/structure/VC7640837.png)
Specification
CAS No. | 40133-76-4 |
---|---|
Molecular Formula | C13H13NO |
Molecular Weight | 199.253 |
IUPAC Name | 10-methyl-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one |
Standard InChI | InChI=1S/C13H13NO/c1-9-10-5-2-3-6-12(10)14-11(9)7-4-8-13(14)15/h2-3,5-6H,4,7-8H2,1H3 |
Standard InChI Key | HCGVOBSCRNTTEL-UHFFFAOYSA-N |
SMILES | CC1=C2CCCC(=O)N2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
10-Methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one features a tricyclic system comprising:
-
A pyridine ring fused to an indole nucleus at the 1,2-a position
-
Partial saturation (dihydro configuration) at the 8,9-positions
-
A methyl group (-CH₃) at the 10-position
The planar aromatic system of the pyridoindole core enables π-π stacking interactions with biological targets, while the methyl group introduces steric and electronic effects influencing molecular recognition .
Physicochemical Properties
Key properties derived from experimental data include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₃NO | |
Molecular Weight | 199.25 g/mol | |
Solubility (DMSO) | ≥10 mM | |
Storage Conditions | 2-8°C (dry, inert) |
The compound's limited aqueous solubility (logP ≈ 2.8 predicted) necessitates formulation strategies using co-solvents like PEG300 or Tween 80 for biological studies .
Synthetic Methodologies
Brønsted Acid-Catalyzed Cyclocondensation
A 2021 ACS Organic Letters publication details an efficient (4 + 2) cyclocondensation strategy :
Reaction Conditions:
-
Catalyst: (PhO)₂P(O)NHTf (2.5 equiv)
-
Solvent: Chloroform
-
Temperature: 50°C
-
Time: 12 hours
Key Advantages:
-
Simultaneous alkylation at N and C-2 positions of indole
-
63% isolated yield with 2:1 diastereomeric ratio
-
Tolerance for diverse 3-substituted indole substrates
Comparative catalyst screening revealed concentrated HCl (66% yield) and p-TsOH (59% yield) as viable alternatives, though with lower diastereoselectivity .
Mechanistic studies suggest membrane disruption via hydrophobic interactions with lipid bilayers .
Supplier | Purity | Price (100 mg) | Stability |
---|---|---|---|
Cymitquimica | 96% | €492 | 2 years @ -20°C |
GlpBio | >98% | $520 | 6 months @ -80°C |
Storage recommendations emphasize aliquotting to prevent freeze-thaw degradation, with DMSO stock solutions maintaining stability for ≥1 month at -20°C .
Solution Preparation Guidelines
For 10 mM stock solution:
-
Add 5.0188 mL anhydrous DMSO to 10 mg compound
-
Vortex 60 sec, warm to 37°C if necessary
-
Aliquot into single-use vials under inert atmosphere
Formulation for in vivo studies typically employs:
-
30% PEG300
-
5% Tween 80
-
65% saline (v/v)
Research Applications and Future Directions
Current applications focus on:
-
Kinase inhibitor scaffold development (e.g., CDK4/6, JAK2)
-
Antimicrobial peptide potentiators
-
Fluorescent probes for DNA damage detection
Emerging areas include:
-
Photodynamic Therapy: Modifying the pyridoindole core for singlet oxygen generation
-
PROTAC Design: Utilizing the planar structure for E3 ligase recruitment
-
Neuroscience: Investigating σ receptor binding affinity
Ongoing structure-activity relationship (SAR) studies systematically vary substituents at positions 8, 9, and 10 to optimize pharmacokinetic profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume